2-[[2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(4-fluorophenyl)butanamide;2,2,2-trifluoroacetic acid
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Overview
Description
2-[[2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(4-fluorophenyl)butanamide;2,2,2-trifluoroacetic acid is a complex organic compound that features a combination of pyrazole, triazoloquinazoline, and butanamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(4-fluorophenyl)butanamide typically involves multiple steps, starting with the preparation of the pyrazole and triazoloquinazoline intermediates. The pyrazole intermediate can be synthesized through the reaction of 3,5-dimethyl-1H-pyrazole with an appropriate alkylating agent. The triazoloquinazoline intermediate is prepared by cyclization reactions involving quinazoline derivatives and triazole precursors.
The final step involves the coupling of the pyrazole and triazoloquinazoline intermediates with 4-fluorophenylbutanamide in the presence of a suitable sulfanylating agent. The reaction conditions typically include the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts. The purification of the final product is typically achieved through techniques such as recrystallization, chromatography, or distillation.
Chemical Reactions Analysis
Types of Reactions
2-[[2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(4-fluorophenyl)butanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl moiety, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethyl sulfoxide, and heat.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.
Scientific Research Applications
2-[[2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(4-fluorophenyl)butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[[2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(4-fluorophenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in its mechanism of action include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
1,2,4-Triazolo[1,5-c]quinazoline: A core structure shared with the compound of interest.
4-Fluorophenylbutanamide: A related amide derivative with a fluorophenyl group.
Uniqueness
2-[[2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(4-fluorophenyl)butanamide is unique due to its combination of multiple functional groups and heterocyclic moieties, which confer distinct chemical and biological properties. Its structural complexity and potential for diverse reactivity make it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C30H28F7N7O5S |
---|---|
Molecular Weight |
731.6 g/mol |
IUPAC Name |
2-[[2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(4-fluorophenyl)butanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C26H26FN7OS.2C2HF3O2/c1-4-22(25(35)28-18-11-9-17(27)10-12-18)36-26-29-21-8-6-5-7-20(21)24-30-23(33-34(24)26)14-13-19-15(2)31-32-16(19)3;2*3-2(4,5)1(6)7/h5-12,22H,4,13-14H2,1-3H3,(H,28,35)(H,31,32);2*(H,6,7) |
InChI Key |
KHWYVGSAQBCQDA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)F)SC2=NC3=CC=CC=C3C4=NC(=NN42)CCC5=C(NN=C5C)C.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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